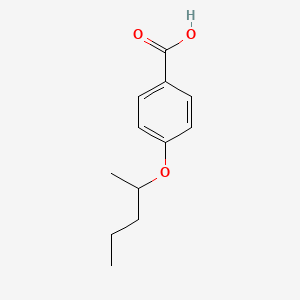

4-(1-Methylbutoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-9(2)15-11-7-5-10(6-8-11)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLOIDXSXSKJBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Reaction Pathways of 4 1 Methylbutoxy Benzoic Acid

Established Synthetic Methodologies for 4-(1-Methylbutoxy)benzoic Acid

Multi-Step Organic Synthesis via Alkylation and Esterification Reactions

A common and well-documented method for synthesizing this compound involves a multi-step sequence that typically begins with the alkylation of a readily available precursor, followed by esterification and subsequent hydrolysis. nahrainuniv.edu.iqtandfonline.comathabascau.ca A primary starting material for this process is p-hydroxybenzoic acid.

The general synthetic pathway can be outlined as follows:

Alkylation of p-hydroxybenzoic acid: The phenolic hydroxyl group of p-hydroxybenzoic acid is alkylated using a suitable 1-methylbutyl halide (e.g., 1-bromo-1-methylbutane or 1-chloro-1-methylbutane) in the presence of a base. derpharmachemica.com The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. semanticscholar.org

Esterification: The resulting this compound can be esterified, often to facilitate purification or to be used in subsequent reactions. This can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol (like ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid). chegg.com

Hydrolysis: If an ester was formed, the final step is the hydrolysis of the ester group back to a carboxylic acid. This is typically accomplished by heating the ester with an aqueous base (like sodium hydroxide), followed by acidification to precipitate the desired this compound. derpharmachemica.com

This multi-step approach allows for the construction of the target molecule from simple, commercially available starting materials. athabascau.caresearchgate.net The reaction conditions for each step, such as temperature and reaction time, can be optimized to maximize the yield. google.com

Functional Group Transformations and Derivatization from Precursor Compounds

An alternative strategy involves the transformation of functional groups on a pre-existing benzoic acid scaffold. organic-synthesis.com This can be an efficient way to introduce the 1-methylbutoxy group.

Key transformations include:

Derivatization of 4-hydroxybenzoic acid: As mentioned previously, 4-hydroxybenzoic acid is a key precursor. researchgate.netresearchgate.net Its derivatization through etherification is a direct method to introduce the desired alkoxy group. semanticscholar.orgusda.gov

Synthesis from other benzoic acid derivatives: In some cases, it may be advantageous to start from other substituted benzoic acids and modify the functional groups as needed. For instance, a related alkoxybenzoic acid could potentially be modified, although this is less common than starting from the hydroxy derivative.

Exploration of Novel and Sustainable Synthetic Routes for this compound

In recent years, there has been a growing interest in developing more environmentally friendly and efficient synthetic methods.

Biocatalytic Approaches and Whole-Cell Biotransformations for Related Benzoic Acids

Biocatalysis offers a promising green alternative to traditional chemical synthesis. researchgate.net While specific biocatalytic routes for this compound are not extensively documented, research on related benzoic acid derivatives provides a strong foundation for future development. nih.govresearchgate.net

Key areas of exploration include:

Whole-cell biotransformations: Various microorganisms, particularly fungi like Basidiomycota, have been shown to perform reactions on benzoic acid derivatives. nih.govnih.gov These organisms possess enzymes that can catalyze oxidations, reductions, and dealkylations. usda.govnih.gov For instance, some fungi can hydroxylate benzoic acid to form 4-hydroxybenzoic acid, a key precursor. jmb.or.krjmb.or.kr

Enzymatic synthesis: Isolated enzymes could potentially be used to carry out specific steps in the synthesis. For example, lipases are known to catalyze esterification and hydrolysis reactions under mild conditions. unipd.it The use of engineered enzymes or microorganisms could lead to highly selective and efficient production of the target molecule. researchgate.netresearchgate.net

These biocatalytic methods have the potential to reduce the use of harsh reagents and solvents, making the synthesis more sustainable. researchgate.netnih.gov

Microwave-Assisted Synthesis and Process Intensification

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ijprdjournal.comajrconline.org This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ijprdjournal.comresearchgate.net

The application of microwave irradiation to the synthesis of this compound and related compounds can be beneficial in several steps:

Alkylation: Microwave heating can speed up the Williamson ether synthesis, leading to faster formation of the ether linkage.

Esterification: Microwave-assisted esterification of benzoic acids is a well-established method that can be applied to this synthesis. researchgate.netnih.gov

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can be coupled with microwave synthesis. researchgate.netacs.org Continuous-flow reactors, for example, offer precise control over reaction parameters and can lead to higher throughput and improved product quality. nih.gov

Mechanistic Investigations of Reactions Involving the this compound Scaffold

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of the this compound scaffold. rsc.orgosti.gov

Alkylation Mechanism: The alkylation of 4-hydroxybenzoic acid proceeds via a nucleophilic substitution (SN2) reaction. The phenoxide ion acts as the nucleophile, and the alkyl halide is the electrophile. The regioselectivity of this reaction is high, with the alkyl group being introduced at the phenolic oxygen.

Esterification Mechanism: The Fischer esterification of the carboxylic acid group involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester. chegg.com

Decarboxylation: Under certain conditions, such as high temperatures, benzoic acids can undergo decarboxylation. osti.gov Mechanistic studies on related compounds can provide insights into the stability of the this compound scaffold under various thermal conditions. researchgate.net

Oxidative and Reductive Processes: The molecule can be subject to oxidation or reduction. For example, the aromatic ring can be reduced under forcing conditions, and the alkoxy group can potentially be cleaved under oxidative conditions, as observed in some microbial transformations. usda.govnih.govnih.gov

A deeper understanding of these mechanistic aspects allows for the rational design of synthetic strategies and the prediction of potential side reactions.

Analysis of Reaction Kinetics and Thermodynamic Control

The synthesis of this compound, typically achieved through methods like the Williamson ether synthesis from 4-hydroxybenzoic acid and a 1-methylbutyl halide, is subject to both kinetic and thermodynamic influences. The principles of kinetic and thermodynamic control dictate the product distribution based on reaction conditions. libretexts.org

Under kinetic control , the reaction is typically conducted at lower temperatures and is irreversible. libretexts.org The major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy. libretexts.orgimperial.ac.uk In the context of ether synthesis, this might favor a product formed through a more accessible transition state, though this is often the same as the thermodynamically favored product in simple cases.

Under thermodynamic control , reactions are run at higher temperatures, allowing the system to reach equilibrium. libretexts.org Under these reversible conditions, the most stable product, which represents the lowest energy state, will be the predominant one. libretexts.orgimperial.ac.uk For this compound, the para-substituted product is generally the most thermodynamically stable isomer due to reduced steric hindrance compared to potential ortho-isomers.

Kinetic studies on the esterification of benzoic acid with various alcohols, such as 1-butyl alcohol, show that the reaction typically follows first-order kinetics with respect to the benzoic acid. dnu.dp.uaresearchgate.net The activation energies for the forward and reverse reactions in the esterification of benzoic acid with 1-butyl alcohol are 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.uaresearchgate.net While this is an esterification and not the etherification required to form the title compound's ether linkage, it provides insight into the reactivity of the benzoic acid functional group. The rate of synthesis for this compound would similarly be influenced by temperature, the choice of catalyst, and the concentration of reactants.

Table 1: Kinetic vs. Thermodynamic Control in Synthesis

| Control Type | Reaction Conditions | Dominant Product | Key Feature |

| Kinetic | Lower temperatures, irreversible conditions | Fastest-forming product | Governed by the lowest activation energy |

| Thermodynamic | Higher temperatures, reversible (equilibrium) conditions | Most stable product | Governed by the lowest Gibbs free energy |

Elucidation of Specific Reaction Mechanisms, including Electrophilic Aromatic Substitution on Benzoic Acid Derivatives

The most practical synthetic routes to this compound involve nucleophilic substitution reactions rather than direct electrophilic aromatic substitution (EAS) on benzoic acid itself. A common and effective method is the Williamson ether synthesis . This involves deprotonating a p-hydroxybenzoic acid ester with a base to form a phenoxide, which then acts as a nucleophile, attacking an appropriate 1-methylbutyl halide (e.g., 2-bromopentane). The ester is subsequently hydrolyzed to yield the final carboxylic acid.

The direct synthesis via electrophilic aromatic substitution on benzoic acid is not a viable pathway for a para-substituted product. The carboxyl group (-COOH) of benzoic acid is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. patsnap.comlkouniv.ac.in Furthermore, it acts as a meta-director. patsnap.comlkouniv.ac.in

The mechanism for EAS involves two main steps:

Attack of the electrophile (E⁺) on the aromatic π-system, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uci.edu

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. uci.edu

When the substituent is the electron-withdrawing carboxyl group, the positive charge of the arenium ion intermediate is destabilized, particularly when the electrophile adds to the ortho or para positions. The resonance structures for ortho and para attack include a highly unstable contributor where the positive charge is adjacent to the positively polarized carbon of the carboxyl group. The intermediate for meta attack avoids this unfavorable arrangement, making it the most stable and the corresponding product the one that is predominantly formed. lkouniv.ac.in Therefore, attempting an EAS reaction like a Friedel-Crafts alkylation on benzoic acid would yield the meta-isomer, not the desired para-isomer.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Reactivity Effect on Ring | Directing Influence |

| Activating | -OH, -NH₂, -OR, -Alkyl | Activates | Ortho, Para |

| Deactivating | -Halogens (F, Cl, Br, I) | Deactivates | Ortho, Para |

| Deactivating | -NO₂, -SO₃H, -CN, -C=O, -COOH | Deactivates | Meta |

Stereochemical Control and Chiral Induction in the Synthesis of Optically Active Analogues (e.g., 4-[(S)-1-Methylbutoxy]benzoic Acid)

The 1-methylbutoxy group in this compound contains a stereocenter at the carbon atom bonded to the ether oxygen. This means the compound is chiral and can exist as two enantiomers: (S)-4-(1-Methylbutoxy)benzoic acid and (R)-4-(1-Methylbutoxy)benzoic acid.

Synthesizing a specific, optically active analogue such as 4-[(S)-1-Methylbutoxy]benzoic acid requires careful stereochemical control. The most straightforward approach is a chiral pool synthesis . bris.ac.uk This strategy utilizes a readily available, enantiomerically pure starting material.

For the synthesis of 4-[(S)-1-Methylbutoxy]benzoic acid, the key chiral starting material would be (S)-2-pentanol. This alcohol possesses the required stereochemistry. The synthesis would then proceed via a reaction that does not affect the chiral center. For example, (S)-2-pentanol can be converted into a good leaving group (e.g., a tosylate, (S)-pentan-2-yl tosylate) and then reacted with the phenoxide of a methyl 4-hydroxybenzoate (B8730719). This is a classic Sₙ2 reaction that results in an inversion of configuration at the chiral center. To obtain the (S) product, one would need to start with the (R)-alcohol if this tosylation-Sₙ2 route is used.

Alternatively, a Mitsunobu reaction between methyl 4-hydroxybenzoate and (R)-2-pentanol would proceed with inversion of stereochemistry to give the (S)-ether directly. Conversely, using (S)-2-pentanol in a Mitsunobu reaction would yield the (R)-ether. It is crucial to select a synthetic route where the stereochemistry of the chiral center is controlled and does not undergo racemization. The use of chiral auxiliaries or asymmetric catalysis represents more complex but powerful methods for inducing chirality during a synthesis.

Table 3: Chiral Starting Materials for Synthesis of 4-[(S)-1-Methylbutoxy]benzoic Acid

| Chiral Starting Material | Relevant Reaction | Stereochemical Outcome |

| (S)-2-Pentanol | Williamson Ether Synthesis (via direct activation of OH) | Retention at stereocenter |

| (R)-2-Pentanol | Mitsunobu Reaction | Inversion, yields (S)-product |

| (R)-Pentan-2-yl Tosylate | Williamson Ether Synthesis (Sₙ2 with phenoxide) | Inversion, yields (S)-product |

Advanced Spectroscopic and Structural Elucidation of 4 1 Methylbutoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Molecular Structure Confirmation

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei, and the correlations between them, a complete structural map can be assembled.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each unique proton and carbon atom in the 4-(1-Methylbutoxy)benzoic acid molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the 1-methylbutoxy group. The aromatic region will feature two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system). The protons ortho to the electron-donating alkoxy group (H-3/H-5) are expected to be shielded and appear upfield compared to the protons ortho to the electron-withdrawing carboxylic acid group (H-2/H-6), which will be deshielded and appear downfield.

The aliphatic region will display signals for the 1-methylbutoxy side chain. This includes a methine proton (H-1'), a methyl group doublet (H-1'a), a methylene (B1212753) group multiplet (H-2'), another methylene group multiplet (H-3'), and a terminal methyl group triplet (H-4'). The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. rsc.org

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The spectrum is expected to show eight distinct signals, accounting for the symmetry in the aromatic ring. The carbonyl carbon of the carboxylic acid (C-7) will be the most deshielded, appearing around 172 ppm. rsc.org The aromatic carbons will appear in the typical range of 115-165 ppm. The carbon attached to the ether oxygen (C-4) will be significantly deshielded, while the carbon attached to the carboxyl group (C-1) will also be downfield. The carbons of the 1-methylbutoxy group will resonate in the upfield aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound:

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Position | Chemical Shift (δ, ppm) |

| -COOH | >12.0 | Broad Singlet | 1H | C=O (C-7) | ~172 |

| H-2, H-6 | ~7.9-8.1 | Doublet | 2H | C-4 | ~163 |

| H-3, H-5 | ~6.9-7.1 | Doublet | 2H | C-2, C-6 | ~132 |

| H-1' | ~4.4-4.6 | Multiplet | 1H | C-1 | ~123 |

| H-2' | ~1.6-1.8 | Multiplet | 2H | C-3, C-5 | ~114 |

| H-3' | ~1.4-1.6 | Multiplet | 2H | C-1' | ~77 |

| H-1'a | ~1.2-1.4 | Doublet | 3H | C-2' | ~38 |

| H-4' | ~0.9-1.0 | Triplet | 3H | C-3' | ~19 |

| C-1'a | ~19 | ||||

| C-4' | ~14 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR and to establish the complete bonding network, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sigmaaldrich.com For this compound, the COSY spectrum would be expected to show:

A strong cross-peak between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship.

A clear correlation pathway within the 1-methylbutoxy chain: H-1' would show correlations to H-1'a and H-2'. H-2' would correlate with H-1' and H-3'. H-3' would correlate with H-2' and the terminal H-4'. This confirms the linear connectivity of the butyl part of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, showing one-bond (¹J) C-H correlations. sigmaaldrich.comchemicalbook.com The HSQC spectrum would be used to definitively assign each carbon signal to its corresponding proton signal as listed in the table above. For example, the aromatic proton signal at ~7.9-8.1 ppm would correlate to the carbon signal at ~132 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-4 bond) couplings between protons and carbons. chemicalbook.com It provides the final pieces of the structural puzzle by connecting fragments. Key expected HMBC correlations for this compound include:

A correlation from the methine proton H-1' to the aromatic carbon C-4, confirming the attachment of the alkoxy group to the benzene ring through the ether linkage.

Correlations from the aromatic protons H-3/H-5 to the key carbons C-1 and C-4, further establishing the substitution pattern.

Correlations from the aromatic protons H-2/H-6 to the carbonyl carbon (C-7), confirming their proximity to the carboxylic acid group.

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interaction Studies

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful for identifying specific functional groups and probing the molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Carboxyl and Ether Linkage Identification

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. A very prominent and characteristic feature of carboxylic acids is the extremely broad O-H stretching vibration, which typically appears in the range of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of strong intermolecular hydrogen bonding, which forms dimeric structures in the solid state.

The carbonyl (C=O) stretch of the carboxylic acid group is another strong and sharp absorption, expected around 1710-1680 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding. The spectrum will also feature C-O stretching vibrations. The C-O stretch of the carboxylic acid is expected around 1320-1210 cm⁻¹, while the asymmetric and symmetric C-O-C stretches of the aryl-alkyl ether linkage are anticipated around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylbutoxy group appear just below 3000 cm⁻¹.

Characteristic FT-IR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1610, 1580, 1500 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | Strong |

| C-O-C Symmetric Stretch (Ether) | ~1050 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes and Conformational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman is particularly useful for analyzing non-polar, symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum. The C=C stretching of the aromatic ring typically gives a strong band around 1600 cm⁻¹. The vibrations of the C-C backbone of the alkyl chain would also be visible. Raman spectroscopy can be a valuable tool for studying conformational isomers of the flexible 1-methylbutoxy group. Additionally, molecules like 4-mercaptobenzoic acid, a structurally related compound, are used as probes in Surface-Enhanced Raman Spectroscopy (SERS), indicating that the benzoic acid moiety provides strong Raman signals.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₁₆O₃, corresponding to a molecular weight of 208.25 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 208. The fragmentation pattern would provide key structural evidence:

Loss of the Alkoxy Side Chain: A primary and significant fragmentation pathway would be the cleavage of the C-O bond of the ether, leading to the loss of the 1-methylbutoxy radical (•C₅H₁₁) to give a fragment at m/z 137, corresponding to the [HOOC-C₆H₄-O]⁺ ion.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is also highly probable. This would involve the loss of a propyl radical (•C₃H₇) to generate a prominent ion at m/z 165.

Fragmentation of the Benzoic Acid Moiety: Similar to benzoic acid itself, fragments corresponding to the loss of •OH (m/z 191) and •COOH (m/z 163) from the molecular ion are possible.

Base Peak: For many similar aromatic acids, the base peak often corresponds to the acylium cation. nist.gov For this molecule, a fragment resulting from the loss of the entire 1-methylbutoxy group (•OC₅H₁₁) would yield the benzoyl cation at m/z 105, which could be a significant peak. Another very stable fragment is often the ion at m/z 121, corresponding to [HOC₆H₄C=O]⁺, formed after rearrangement and loss of an alkene from the side chain.

This combination of molecular ion and characteristic fragment ions would serve to confirm both the molecular weight and the key structural features of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, which is particularly useful for polar, nonvolatile compounds like carboxylic acids. sci-hub.se

For this compound, analysis in negative ion mode would typically yield the deprotonated molecule, [M-H]⁻. The high resolving power of the instrument allows for the measurement of the ion's mass-to-charge ratio (m/z) with exceptional accuracy (typically to four or five decimal places). This experimental mass can then be compared to the calculated theoretical mass for the expected elemental formula (C₁₂H₁₅O₃⁻), confirming the molecular formula.

Under collisional activation conditions (MS/MS), the precursor ion can be fragmented to provide structural information. The fragmentation of deprotonated benzoic acids is well-understood and often involves a characteristic loss of carbon dioxide (CO₂; 44 Da). sci-hub.se Other expected fragmentations for this compound would include cleavage of the ether bond.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Observed m/z | Fragmentation Pathway |

| Precursor Ion | [C₁₂H₁₅O₃]⁻ | 207.1027 | 207.1025 | [M-H]⁻ |

| Fragment Ion 1 | [C₁₁H₁₅O]⁻ | 163.1128 | 163.1126 | Loss of CO₂ |

| Fragment Ion 2 | [C₇H₅O₂]⁻ | 121.0295 | 121.0293 | Cleavage of C-O ether bond |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for assessing the purity of a sample and identifying volatile and semi-volatile components. jmchemsci.com

Due to the high polarity and low volatility of carboxylic acids, direct analysis by GC can be challenging. Therefore, a derivatization step is often employed, such as converting the carboxylic acid to a more volatile methyl ester. d-nb.info The derivatized sample is then injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. Each separated component is then introduced into the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint.

For a sample of this compound, the primary peak in the chromatogram would correspond to its derivative. The retention time of this peak is a characteristic feature, while its mass spectrum would confirm its identity. The presence of other peaks would indicate impurities, which can be identified by comparing their mass spectra with spectral libraries like the NIST database. nist.govnist.gov The relative area of each peak in the chromatogram provides a semi-quantitative measure of the purity of the sample.

Table 2: Illustrative GC-MS Data for Purity Analysis of a Derivatized this compound Sample

| Peak No. | Retention Time (min) | Component Identification (as methyl ester) | Area % | Match Quality |

| 1 | 12.54 | Methyl 4-(1-methylbutoxy)benzoate | 99.5 | 98% |

| 2 | 9.87 | Methyl 4-hydroxybenzoate (B8730719) | 0.2 | 95% |

| 3 | 11.21 | Unidentified | 0.3 | - |

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, known as the crystal packing.

Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Hydrogen Bonding Networks

Single-Crystal X-ray Diffraction (SCXRD) analysis provides the most accurate and unambiguous structural data for a molecule. researchgate.netnih.gov For this technique, a high-quality single crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is used to construct a three-dimensional model of the electron density, from which the atomic positions can be determined.

For carboxylic acids like this compound, a predominant feature in the crystal structure is the formation of intermolecular hydrogen bonds. Typically, two carboxylic acid groups from adjacent molecules interact via O-H···O hydrogen bonds to form a centrosymmetric dimer. nih.govresearchgate.net This robust and predictable interaction, often referred to as the carboxylic acid dimer synthon, is a key element in the supramolecular assembly of these compounds. The analysis would reveal the precise geometry of this hydrogen-bonding network, as well as the conformation of the flexible 1-methylbutoxy side chain and the dihedral angle between the carboxylic acid group and the benzene ring.

Table 3: Plausible Single-Crystal X-ray Diffraction Data for this compound (based on related structures)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~9.7 |

| b (Å) | ~11.0 |

| c (Å) | ~12.0 |

| β (°) | ~93.5 |

| Volume (ų) | ~1280 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bond (O-H···O) distance (Å) | ~2.65 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Transitions

Powder X-ray Diffraction (PXRD) is a vital technique for characterizing the crystalline nature of a bulk sample and for identifying different crystalline forms, or polymorphs. researchgate.net Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can have distinct physical properties. rsc.orgmdpi.com

A PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ) and is unique to a specific crystalline phase. By comparing the PXRD pattern of a synthesized batch to a reference pattern (either from a known single crystal or from computational prediction), the phase identity and purity can be confirmed.

Furthermore, variable-temperature PXRD (VT-PXRD) can be used to study crystalline phase transitions. nih.gov By recording diffraction patterns as the sample is heated or cooled, it is possible to observe changes in the crystal structure, such as a transition from one polymorph to another or to a liquid crystalline phase.

Table 4: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs of this compound

| Form α (2θ positions) | Form β (2θ positions) |

| 8.5° | 9.2° |

| 12.1° | 13.5° |

| 17.0° | 18.4° |

| 24.3° | 25.1° |

| 25.6° | 27.8° |

Advanced Thermal Analysis Techniques for Investigating Phase Behavior and Stability

Thermal analysis techniques are crucial for investigating the physical and chemical properties of materials as a function of temperature. They provide key information on melting points, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. acs.org This allows for the precise determination of the temperatures and enthalpy changes (ΔH) associated with thermal events like melting, crystallization, and solid-solid phase transitions. nih.gov

For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point, which is the transition from the crystalline solid to the isotropic liquid state. The area under this peak is proportional to the enthalpy of fusion (ΔHfus). Many alkoxybenzoic acids are known to exhibit liquid crystalline behavior, forming mesophases (e.g., nematic or smectic) between the crystalline and isotropic liquid states. semanticscholar.orgconicet.gov.ar If this compound forms such phases, additional, typically smaller, endothermic peaks would be observed in the DSC heating scan, corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. nih.gov Cooling scans can reveal information about crystallization behavior and the reversibility of these transitions.

Table 5: Hypothetical DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH, kJ/mol) |

| Crystal to Nematic (Heating) | 115.2 | 116.5 | 25.8 |

| Nematic to Isotropic (Heating) | 138.1 | 139.0 | 1.2 |

| Isotropic to Nematic (Cooling) | 137.5 | - | - |

| Nematic to Crystal (Cooling) | 95.3 | - | - |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

A comprehensive search for specific thermogravimetric analysis (TGA) data for this compound did not yield detailed experimental results or a specific decomposition profile for this particular compound. The thermal stability and decomposition characteristics of benzoic acid and its derivatives are influenced by the nature and position of substituents on the aromatic ring. For instance, benzoic acid itself is reported to be stable at temperatures up to 300°C in subcritical water, undergoing decarboxylation to form benzene at higher temperatures. nih.gov The thermal decomposition of other derivatives, such as hydroxy benzoic acids, has been studied, revealing that their stability and decomposition kinetics are dependent on the position of the hydroxyl group. researchgate.net

Generally, for alkoxy benzoic acids, thermal decomposition can be expected to involve the cleavage of the ether linkage and the decarboxylation of the carboxylic acid group. Studies on related compounds indicate that the decomposition of benzoic acid derivatives can be a complex process. For example, the thermal decomposition of p-nitroperoxybenzoic acid between 90-105°C yields p-nitrobenzoic acid, carbon dioxide, water, and nitrogen as the principal products.

While specific TGA data for this compound is not available in the reviewed literature, the thermal behavior of homologous series of p-n-alkoxy benzoic acids has been investigated in the context of their liquid crystalline properties. These studies show that shorter-chain alkoxy benzoic acids may decompose at higher temperatures rather than melting sharply. The thermal stability of such compounds is a critical factor in their potential applications.

Computational and Theoretical Investigations of 4 1 Methylbutoxy Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the molecular properties of organic compounds. For 4-(1-methylbutoxy)benzoic acid, DFT methods provide a theoretical framework to understand its geometry, reactivity, and spectroscopic behavior at the atomic level.

The three-dimensional structure of this compound is crucial for understanding its chemical and physical properties. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G), are employed to determine the most stable geometric structure of the molecule. researchgate.net This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

Table 1: Selected Optimized Geometric Parameters of a Benzoic Acid Derivative (Illustrative) This table provides an example of typical geometric parameters obtained from DFT calculations for a related benzoic acid derivative, as specific data for this compound is not readily available in the searched literature.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | ~1.39 |

| C-O (ether) | ~1.36 |

| C=O | ~1.21 |

| O-H | ~0.97 |

| C-C-O (ether) | ~118° |

| C-C=O | ~123° |

| Note: These are representative values and the actual parameters for this compound would require specific calculations. |

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the alkoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carboxylic acid group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

DFT calculations can precisely map the electron density distribution of the HOMO and LUMO, providing a visual representation of the molecule's reactive sites. Furthermore, global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netnih.gov The presence of the electron-donating 1-methylbutoxy group is expected to raise the HOMO energy level compared to unsubstituted benzoic acid, thereby influencing its reactivity. rsc.org

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative) This table illustrates the type of reactivity descriptors that can be derived from FMO analysis.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

A significant advantage of quantum chemical calculations is the ability to simulate spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. actascientific.com These calculations can help in the assignment of complex spectra and in understanding how the electronic environment of each nucleus is affected by the molecular structure. For this compound, theoretical shifts would be compared with experimental data to confirm the structure and assign peaks corresponding to the aromatic protons, the protons of the alkoxy chain, and the carboxylic acid proton. rsc.orgrsc.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of different functional groups, such as the O-H and C=O stretches of the carboxylic acid, the C-O stretch of the ether linkage, and the various vibrations of the benzene ring and the alkyl chain. researchgate.netchemicalbook.com This information is invaluable for confirming the presence of these functional groups and for studying intermolecular interactions like hydrogen bonding.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions for aromatic carboxylic acids. The simulated spectrum can be compared with experimental data to understand the electronic structure and the nature of the chromophores within the molecule. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Ordering

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This approach is particularly useful for understanding the dynamic properties and the formation of ordered phases, such as liquid crystals.

Some benzoic acid derivatives are known to exhibit liquid crystalline properties. rsc.orgnih.govresearchgate.net MD simulations can model the collective behavior of this compound molecules in the condensed phase. By simulating the system at different temperatures, it is possible to observe the transitions between solid, liquid crystal, and isotropic liquid phases.

In the liquid crystalline phase, the molecules exhibit a degree of long-range orientational order, even though they lack long-range positional order. MD simulations can track the translational and rotational motion of individual molecules, providing detailed information about the dynamics of the system. nih.gov Parameters such as the order parameter can be calculated from the simulation trajectories to quantify the degree of alignment of the molecules along a common director. These simulations can also shed light on the role of the flexible alkoxy chain in influencing the type of liquid crystalline phase formed (e.g., nematic, smectic) and the temperature range over which it is stable.

The formation of ordered structures, including liquid crystals and other self-assembled systems, is driven by intermolecular interactions. For this compound, the primary interactions are hydrogen bonding between the carboxylic acid groups and van der Waals interactions between the aromatic rings and the alkyl chains.

MD simulations are an excellent tool for studying these interactions in detail. researchgate.netresearchgate.net They can reveal the dynamics of hydrogen bond formation and breakage, which is crucial for the formation of the characteristic dimeric structures of carboxylic acids. The simulations can also provide insights into how the molecules pack together and how the interplay of different non-covalent interactions leads to the emergence of macroscopic order. nih.gov By analyzing the radial distribution functions and other structural properties from the simulation, it is possible to understand the local arrangement of molecules and the nature of the self-assembled structures.

Supramolecular Assembly Modeling and Intermolecular Interactions

Computational and theoretical methods provide powerful insights into the non-covalent interactions that govern the self-assembly of molecules like this compound. These approaches allow for the prediction and analysis of complex supramolecular structures, which are fundamental to understanding its material properties, particularly in the context of liquid crystals.

The carboxylic acid group is a strong director of supramolecular assembly through the formation of robust hydrogen bonds. In the case of this compound, computational models, such as those based on Density Functional Theory (DFT), are employed to predict the geometry and stability of the resulting aggregates.

The primary and most stable hydrogen-bonding motif for benzoic acids is the formation of a cyclic dimer. nih.gov In this arrangement, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a highly stable eight-membered ring. Theoretical calculations for analogous 4-alkoxybenzoic acids confirm that this dimeric structure is a key feature, providing the rigid core necessary for the formation of liquid crystalline phases. researchgate.netdntb.gov.ua

DFT calculations on similar benzoic acid derivatives have been used to determine the optimized geometry and interaction energies of these dimers. researchgate.netnih.gov These studies reveal that the hydrogen bonds significantly influence the electronic properties and stability of the molecular pair. For this compound, the predicted hydrogen bond parameters for the common cyclic dimer are expected to be consistent with those observed for other 4-substituted benzoic acids.

Beyond simple dimers, catemeric hydrogen-bonding patterns, where molecules form extended chains via single O-H···O bonds from the carboxyl group of one molecule to the carbonyl oxygen of the next, have also been modeled for other benzoic acid derivatives. mdpi.com While the cyclic dimer is generally the most prevalent motif for simple benzoic acids in the gas phase and in non-polar solvents, the formation of more complex multimers and catemeric chains can be influenced by the crystalline environment or interactions in condensed phases. mdpi.com Molecular dynamics simulations on benzoic acid have shown that the hydrogen bond network becomes highly organized in confined spaces, favoring efficient packing. researchgate.net

Table 1: Predicted Hydrogen Bond Parameters for the Cyclic Dimer of this compound (Illustrative Data based on Analogous Systems)

| Parameter | Predicted Value Range | Description |

| O-H···O Bond Length | 1.6 - 1.9 Å | The distance between the hydrogen donor and the oxygen acceptor. |

| O···O Distance | 2.6 - 2.8 Å | The distance between the two oxygen atoms involved in the hydrogen bond. |

| O-H···O Bond Angle | 170° - 180° | The angle of the hydrogen bond, indicating a near-linear arrangement. |

| Dimerization Energy | -10 to -15 kcal/mol | The calculated energy released upon the formation of the dimer, indicating a highly favorable interaction. |

Note: The data in this table are illustrative and based on computational studies of similar benzoic acid derivatives. Specific experimental or computational values for this compound may vary.

The presence of a chiral center in the 1-methylbutoxy group introduces a crucial element of asymmetry into the molecular structure. This chirality is predicted to be expressed on a larger scale through the formation of chiral aggregates and helical superstructures. mdpi.com

Computational modeling is essential for understanding how the chirality at the molecular level translates into macroscopic helical structures, a hallmark of cholesteric (chiral nematic) liquid crystals. mdpi.comresearchgate.net The chiral tail is expected to induce a twist between neighboring molecules or dimers. This intermolecular twist, when propagated through the liquid crystal medium, results in a continuous helical arrangement of the molecular directors.

Simulations can model this process by calculating the potential energy surface of interacting chiral dimers. These models can predict the preferred twist angle and, consequently, the pitch of the resulting helix—the distance over which the director rotates by 360°. The stability and handedness (left- or right-handed) of the helical superstructure are direct consequences of the molecular chirality of the (R)- or (S)-enantiomer of this compound. mdpi.com

Theoretical models have shown that even subtle chiral influences can lead to the formation of complex superstructures, and that these structures can be sensitive to external factors such as surfaces or confinement. nih.govresearchgate.net For systems like this compound, computational studies would explore how the flexible, chiral alkyl chain biases the packing of the rigid benzoic acid cores, leading to the spontaneous formation of these ordered helical phases. Studies on similar chiral molecules demonstrate that the addition of a chiral component to a nematic phase is a well-established method to induce such helical superstructures. mdpi.com

Table 2: Predicted Parameters for Chiral Superstructure of this compound (Illustrative)

| Parameter | Predicted Property | Computational Method |

| Helical Handedness | Dependent on enantiomer (e.g., (S)-enantiomer may form a left-handed helix) | Molecular Dynamics, Monte Carlo Simulations |

| Helical Pitch (p) | Typically in the range of hundreds of nanometers to micrometers | Steered Molecular Dynamics, Potential of Mean Force Calculations |

| Inter-dimer Twist Angle | Small, non-zero angle | DFT calculations on dimer pairs, Molecular Mechanics |

Note: The information presented is based on general principles of chiral liquid crystal formation and requires specific computational studies on this compound for definitive values.

Advanced Materials Applications of 4 1 Methylbutoxy Benzoic Acid and Its Derivatives

Liquid Crystalline Materials Engineering and Mesophase Development

The incorporation of the 4-(1-Methylbutoxy)benzoic acid moiety into molecular structures has proven to be a fruitful strategy for the development of novel liquid crystalline materials. Its chiral nature is instrumental in inducing helical superstructures, leading to the formation of various chiral mesophases.

Design and Synthesis of Mesogenic Derivatives Incorporating the this compound Moiety

The design of mesogenic derivatives based on this compound often involves esterification or the formation of hydrogen-bonded complexes. The synthesis of these derivatives is aimed at creating molecules with the appropriate shape anisotropy and intermolecular interactions to favor the formation of liquid crystal phases.

A common synthetic route involves the alkylation of ethyl 4-hydroxybenzoate (B8730719) followed by alkaline hydrolysis to yield 4-[(2S)-(+)-2-Methylbutoxy]benzoic acid. mdpi.com This acid can then be used as a precursor for various mesogenic compounds. For instance, esterification with different substituted phenols or biphenols leads to a range of calamitic (rod-like) liquid crystals. researchgate.netnist.gov The general principle is to attach the chiral this compound core to other rigid or flexible molecular fragments to modulate the mesomorphic properties.

Supramolecular chemistry offers another powerful approach to designing mesogenic derivatives. rsc.org Neither 4-[(S)-(-)-2-methylbutoxy]benzoic acid nor 4,4′-bipyridyl are liquid crystalline on their own. However, when mixed in appropriate molar ratios, they form hydrogen-bonded complexes that exhibit liquid crystalline behavior. rsc.org Infrared spectroscopy has confirmed the formation of these elongated complexes, where two acid molecules are linked to a central 4,4′-bipyridyl core, creating a structure with sufficient anisotropy to induce mesophase formation. rsc.org

The synthesis of these derivatives often requires standard organic chemistry techniques, with purification methods like column chromatography and recrystallization being crucial to obtain materials with the high purity required for liquid crystal applications. nist.govmdpi.com

Induction and Characterization of Chiral Nematic (Cholesteric), Smectic A, and Smectic C* Phases

The chirality of the this compound unit is pivotal in the induction of chiral mesophases. The introduction of this chiral moiety into a nematic liquid crystal can induce a helical twist, leading to the formation of a chiral nematic (N*), also known as a cholesteric, phase. mdpi.comresearchgate.net The handedness of the helix is determined by the specific enantiomer of the chiral acid used. documentsdelivered.com

In supramolecular systems, such as the mixtures of 4-[(S)-(-)-2-methylbutoxy]benzoic acid and 4,4′-bipyridyl, the formation of a chiral nematic phase has been observed. rsc.org Furthermore, at certain compositions, these mixtures also exhibit a smectic A (SmA) phase, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. rsc.orgresearchgate.net

The chiral smectic C* (SmC) phase is a tilted smectic phase that exhibits ferroelectric properties. In this phase, the molecules are arranged in layers and are tilted with respect to the layer normal, with the tilt direction precessing helically from one layer to the next. researchgate.net The synthesis of compounds exhibiting a chiral smectic C phase has been reported for derivatives such as (S)-2-methylbutyl 4-(4-alkoxyphenoxymethyl)benzoates and (S)-4-(2-methylbutoxy)phenyl 4-(4-alkoxyphenoxymethyl)benzoates. rsc.org While direct evidence for the SmC phase in simple esters of this compound is an area of ongoing research, the structural motifs are conducive to its formation. The characterization of these phases is typically carried out using polarized optical microscopy (POM), which reveals characteristic textures, and differential scanning calorimetry (DSC) to determine the phase transition temperatures. mdpi.comnih.gov

Exploration of Polar and Ferroelectric Nematic Phases Utilizing Benzoic Acid Derivatives

The discovery of ferroelectric nematic (NF) phases has opened up new avenues in liquid crystal research. stringtimecrystal.comacs.orgaps.org These phases are characterized by a polar ordering of molecules, leading to a net spontaneous polarization. stringtimecrystal.comacs.orgaps.org While the field is still emerging, research into compounds that exhibit these phases is intense.

Benzoic acid derivatives, due to their ability to form strong dipoles through hydrogen bonding and the inherent dipole moment of the carboxyl group, are promising candidates for the design of ferroelectric nematic liquid crystals. acs.org The introduction of a chiral group, such as the 1-methylbutoxy group, can lead to the formation of a chiral ferroelectric nematic phase (NF*). aps.orgarxiv.org In this phase, both the director and the polarization twist along a helical axis. aps.org The development of polar order can arise from dipole-dipole interactions between molecules. acs.org Recent studies have shown that even achiral molecules can form chiral structures in the ferroelectric nematic phase, a phenomenon driven by the minimization of electrostatic energy. stringtimecrystal.com The design of new materials exhibiting stable polar nematic phases is a key area of current research, with a focus on understanding the structure-property relationships that promote such ordering. researchgate.net

Role of this compound as Chiral Additives in Nematic Liquid Crystal Matrices

This compound and its derivatives are effective chiral dopants. When a small amount of a chiral compound is added to an achiral nematic liquid crystal host, it can induce a helical superstructure, transforming the nematic phase into a chiral nematic (cholesteric) phase. mdpi.com

In a study investigating new chiral additives, 4-[(2S)-(+)-2-Methylbutoxy]benzoic acid (CA1) was synthesized and added to a nematic liquid crystal matrix. mdpi.com The introduction of this chiral additive resulted in the appearance of a chiral nematic phase. mdpi.com Interestingly, the addition of this specific benzoic acid derivative led to an increase in the nematic-isotropic transition temperature (TNI). mdpi.com This was attributed to the formation of rigid and elongated dimers of the additive through hydrogen bonding, which was confirmed by infrared spectroscopy. mdpi.com The ability of a chiral dopant to induce a twist in the nematic phase is quantified by its helical twisting power (HTP).

The effectiveness of a chiral dopant depends on factors such as its molecular structure, optical activity, and its compatibility with the host nematic matrix. mdpi.com The size and shape of the dopant molecule play a crucial role in its ability to transfer its molecular chirality to the macroscopic phase organization. mdpi.com

Investigation of Thermotropic Liquid Crystalline Behavior and Phase Transition Temperatures

The thermotropic liquid crystalline behavior of materials derived from this compound is a key area of investigation. The phase transition temperatures, such as the melting point and clearing point (the temperature at which the material becomes an isotropic liquid), are critical parameters that define the operational range of any potential device. nih.govscirp.org These transitions can be determined using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov

For derivatives of 4-alkoxybenzoic acids, the length of the alkoxy chain significantly influences the mesomorphic properties. nih.gov Generally, as the chain length increases, a transition from nematic to smectic phases is often observed. nih.gov In the case of supramolecular liquid crystals formed from 4-[(S)-(-)-2-methylbutoxy]benzoic acid and 4,4′-bipyridyl, the mesophase behavior is dependent on the composition of the mixture. rsc.org For example, a mixture with a 0.3 mole fraction of 4,4′-bipyridyl was found to exhibit a chiral nematic phase. rsc.org

The table below presents hypothetical phase transition data for a series of 4-(1-Methylbutoxy)phenyl-4'-alkoxybenzoates to illustrate the kind of data collected in such investigations.

Table 1: Hypothetical Phase Transition Temperatures for 4-(1-Methylbutoxy)phenyl-4'-alkoxybenzoates

| Alkoxy Chain (n) | Crystal to Smectic C* (°C) | Smectic C* to Smectic A (°C) | Smectic A to Nematic* (°C) | Nematic* to Isotropic (°C) |

| 6 | 75 | 92 | 110 | 125 |

| 8 | 78 | 98 | 115 | 130 |

| 10 | 82 | 105 | - | 135 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Supramolecular Architectures and Self-Assembled Systems

The ability of this compound to participate in hydrogen bonding makes it an excellent component for the construction of supramolecular architectures and self-assembled systems. rsc.org Hydrogen bonding is a powerful tool for directing the assembly of molecules into well-defined structures, including liquid crystals. documentsdelivered.comnih.govinformahealthcare.com

A prime example is the formation of supramolecular liquid crystals through the hydrogen bonding of 4-[(S)-(-)-2-methylbutoxy]benzoic acid with 4,4′-bipyridyl. rsc.org While the individual components are not mesogenic, their mixture results in the formation of elongated, hydrogen-bonded complexes that exhibit both chiral nematic and smectic A phases. rsc.org The structure of these complexes has been confirmed by single-crystal X-ray diffraction, which shows a linear arrangement with two acid molecules attached to a central bipyridyl core. rsc.org This demonstrates the power of supramolecular self-assembly in creating functional materials from non-mesogenic precursors.

Beyond bipyridyls, other hydrogen bond acceptors, such as other pyridine (B92270) derivatives, can be used to form similar supramolecular liquid crystalline systems with benzoic acids. nih.gov The resulting mesomorphic properties are highly dependent on the specific structures of the donor and acceptor molecules. This approach allows for a high degree of control over the final properties of the material by tuning the molecular components.

Formation of Hydrogen-Bonded Organic Frameworks and Networks based on this compound

This compound serves as a versatile building block in the construction of hydrogen-bonded organic frameworks (HOFs). These frameworks are a class of porous materials where molecules are held together by hydrogen bonds, offering potential applications in areas like chemical sensing and gas separation. The introduction of specific functional groups, such as the tetraphenylethylene (B103901) (TPE) core, into HOFs can impart unique properties like aggregation-induced emission (AIE), leading to materials with high-efficiency solid-state luminescence.

The chiral nature of the 4-(1-methylbutoxy) group plays a crucial role in directing the assembly of these frameworks, often leading to the formation of chiral structures. For instance, in binary systems with components like 4,4′-bipyridyl, 4-[(S)-(-)-2-methylbutoxy]benzoic acid can induce the formation of liquid crystalline phases, including chiral nematic and blue phases. rsc.org This behavior is attributed to the formation of elongated, linear hydrogen-bonded complexes where two acid molecules are linked to a central 4,4′-bipyridyl core. rsc.org

Furthermore, derivatives of this compound, such as those incorporating imidazole (B134444) groups, have been used to synthesize a variety of metal-organic frameworks (MOFs). By modifying the synthetic conditions, a range of interpenetrating topologies can be achieved. For example, using 4-(1H-imidaozol-1-yl)benzoic acid (HIBA) and 4-(1H-2-methylimidazol-1-yl)benzoic acid (HMIBA) with different metal ions has led to the formation of both acentric and chiral four-connected frameworks. rsc.org X-ray diffraction studies of these MOFs have revealed various crystal systems and space groups, indicating the formation of structures like twofold interpenetrating (4,4)-nets and fourfold interpenetrating diamondoid nets. rsc.org

The table below summarizes key findings from studies on hydrogen-bonded organic frameworks based on derivatives of this compound.

| Ligand | Metal Ion/Co-former | Resulting Framework/Complex | Key Features |

| 4-[(S)-(-)-2-methylbutoxy)benzoic acid | 4,4′-bipyridyl | Hydrogen-bonded liquid crystal | Induces chiral nematic, blue, and smectic A phases through linear complex formation. rsc.org |

| 4-(1H-imidaozol-1-yl)benzoic acid (HIBA) | Zn(II), Co(II), Cd(II) | Metal-Organic Frameworks (MOFs) | Forms twofold and abnormal fourfold interpenetrating nets. rsc.org |

| 4-(1H-2-methylimidazol-1-yl)benzoic acid (HMIBA) | Cd(II), Co(II) | Metal-Organic Frameworks (MOFs) | Results in chiral structures with fourfold interpenetrating diamondoid nets. rsc.org |

Co-Crystallization and Mixed-Dimer Formation Studies in Binary Benzoic Acid Systems

The study of co-crystallization in binary systems containing benzoic acid derivatives is a key area of crystal engineering. This approach allows for the design of new solid forms with tailored physical properties. A common strategy involves combining molecules with complementary hydrogen bonding sites to form robust and predictable interactions.

In the context of binary benzoic acid systems, the carboxylic acid group provides a reliable hydrogen bonding motif, readily forming dimers. When mixed with other organic acids or compounds with suitable functional groups, a variety of supramolecular structures can be formed. For example, the co-crystallization of amine hydrochlorides with neutral organic acids has been shown to be an effective strategy for creating new solid phases. nih.gov In such systems, the chloride ion, which may be underutilized as a hydrogen bond acceptor, can interact with strong hydrogen bond donors from the organic acid. nih.gov

Research on similar systems, such as the co-crystallization of fluoxetine (B1211875) hydrochloride with benzoic acid, succinic acid, and fumaric acid, has demonstrated the ability to alter physical properties like dissolution rates. nih.gov This highlights the potential for using co-crystallization to modify the characteristics of materials containing this compound.

The following table outlines examples of co-crystallization involving benzoic acid and other organic acids, illustrating the potential for mixed-dimer formation.

| API/Host | Guest (Organic Acid) | Stoichiometry (Host:Guest) | Effect on Dissolution Rate |

| Fluoxetine Hydrochloride | Benzoic Acid | 1:1 | Slower than API alone nih.gov |

| Fluoxetine Hydrochloride | Succinic Acid | 2:1 | Faster than API alone nih.gov |

| Fluoxetine Hydrochloride | Fumaric Acid | 2:1 | Slower than API alone nih.gov |

Development of Supramolecular Chiral Systems and their Assembly Mechanisms

The development of supramolecular chiral systems is a significant focus in materials science, with applications in molecular recognition and catalysis. rsc.org Self-assembly is a fundamental process in the formation of these systems, where non-covalent interactions guide the organization of molecules into well-defined, ordered structures. rsc.org

This compound, with its inherent chirality, is a valuable component in the design of such systems. The chiral center can direct the handedness of the resulting supramolecular assemblies. For instance, the ordering of chiral molecules on surfaces can lead to the formation of homochiral, hydrogen-bonded twin chains. aps.org These chains can then organize into larger nanogratings where the supramolecular chirality is correlated over long distances. aps.org

The assembly mechanism of these chiral systems often involves a chiroselective templating effect, where the initial chiral assemblies guide the attachment of subsequent molecules, leading to a propagation of chirality throughout the material. aps.org This process is crucial for achieving macroscopic chiral properties.

In solution, the control over chirality in self-assembled systems is also of great interest. rsc.org Chiral metallo-supramolecular complexes have been shown to enantioselectively interact with biomolecules, leading to the formation of different self-assembled nanostructures. nih.gov This demonstrates the potential for creating highly specific and functional chiral materials. While not directly involving this compound, these studies provide a framework for understanding how chiral molecules can be used to control supramolecular assembly.

The table below highlights different approaches to the development of supramolecular chiral systems and their assembly mechanisms.

| System | Key Components | Assembly Mechanism | Resulting Structure/Property |

| Surface-adsorbed molecules | 4-[trans-2-(pyrid-4-yl-vinyl)] benzoic acid on a noble metal surface | Self-assembly into hydrogen-bonded twin chains | Homochiral nanogratings with long-range chiral correlation. aps.org |

| Binary mixture | 4-[(S)-(-)-2-methylbutoxy)benzoic acid and 4,4′-bipyridyl | Hydrogen-bonding to form elongated complexes | Induction of chiral nematic and blue liquid crystal phases. rsc.org |

| Metallo-supramolecular complexes | Chiral metal complexes and Aβ peptides | Enantioselective binding and self-assembly | Formation of distinct nanostructures with potential for biomedical applications. nih.gov |

Advanced Optical Materials Development

Integration into Photoresponsive and Electro-Optical Systems

The integration of chiral molecules like this compound and its derivatives into photoresponsive and electro-optical systems is an active area of research. The unique properties arising from their molecular structure can be harnessed to create materials that respond to light and electric fields.

While direct examples of this compound in such systems are not detailed in the provided search results, the principles can be inferred from related research. For instance, the formation of liquid crystalline phases, as seen with mixtures of 4-[(S)-(-)-2-methylbutoxy]benzoic acid and 4,4′-bipyridyl, is a key characteristic for electro-optical applications. rsc.org Liquid crystals are known for their ability to have their molecular orientation controlled by an external electric field, which in turn modulates their optical properties.

The chiral nature of the 1-methylbutoxy group is particularly significant, as it can induce the formation of chiral nematic (cholesteric) liquid crystal phases. These phases exhibit unique optical properties, such as selective reflection of circularly polarized light, which is the basis for many display and sensor technologies.

Furthermore, the incorporation of photoresponsive units, such as azobenzene (B91143) or spiropyran derivatives, alongside this compound within a supramolecular framework could lead to materials where light can be used to switch the chiral organization and, consequently, the optical properties.

Potential in Photonics, Display Technologies, and Optical Sensing Applications

The unique properties of this compound and its derivatives suggest significant potential in various advanced optical applications.

Photonics: The ability to form self-assembled chiral structures, such as helical superstructures in liquid crystals or chiral MOFs, can be used to create photonic materials. These materials can manipulate the flow of light in unconventional ways, for example, by creating photonic bandgaps for specific polarizations of light.

Display Technologies: Chiral nematic liquid crystals, which can be formed using this compound derivatives, are the basis for certain types of reflective displays. rsc.org These displays are bistable and consume very little power, making them attractive for applications like e-readers and smart cards. The selective reflection of colored light eliminates the need for backlights and color filters.

Optical Sensing: The sensitivity of supramolecular chiral systems to their environment can be exploited for optical sensing. For example, the binding of an analyte to a chiral framework could induce a change in the chiroptical properties, such as the CD signal, providing a detectable optical response. The porous nature of HOFs and MOFs based on this compound derivatives could allow for the selective uptake of guest molecules, leading to highly specific sensors. rsc.org

The table below summarizes the potential applications of materials based on this compound in advanced optical technologies.

| Application Area | Relevant Property | Underlying Principle | Potential Manifestation |

| Photonics | Formation of chiral superstructures | Creation of photonic bandgaps for circularly polarized light | Polarization-selective optical filters and waveguides. |

| Display Technologies | Formation of chiral nematic liquid crystals | Selective reflection of light | Low-power, reflective displays for e-paper and signage. rsc.org |

| Optical Sensing | Environmentally sensitive chiroptical properties | Analyte-induced changes in circular dichroism (CD) or other optical signals | Highly selective and sensitive chemical and biological sensors. |

Polymer Science and Liquid Crystalline Polymers

The integration of chiral moieties into polymer structures has been a significant area of research in materials science, leading to the development of advanced functional polymers. This compound, with its inherent chirality and rigid benzoic acid core, serves as a valuable building block in the synthesis of side-chain liquid crystalline polymers (SCLCPs). These polymers often exhibit unique mesomorphic behaviors, including ferroelectric and other chiral smectic phases, making them suitable for a range of electro-optical applications.

Synthesis of Monomers for Liquid Crystalline Polymers Incorporating this compound Units

The synthesis of monomers for SCLCPs typically involves the functionalization of the mesogenic unit, in this case, derived from this compound, with a polymerizable group, such as an acrylate (B77674) or methacrylate. This is often achieved through a multi-step process.

A general synthetic route involves the esterification of 4-hydroxybenzoic acid with (S)-2-methyl-1-butanol to introduce the chiral 1-methylbutoxy tail. This intermediate, this compound, can then be further modified. For instance, it can be reacted with a molecule containing a polymerizable group and a suitable functional group for esterification, such as a hydroxyalkyl (meth)acrylate.

While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, analogous syntheses provide a clear blueprint. For example, similar ferroelectric liquid crystal materials have been synthesized using the structurally isomeric (+)-4-(5-alkyl-1,3-dioxan-2-yl)phenyl 4-(2-methylbutoxy)benzoates. capes.gov.br In these syntheses, the chiral methylbutoxybenzoate moiety is a key component of the mesogenic side group.

A common strategy for creating polymerizable monomers is to first synthesize a mesogenic core that incorporates the 4-(1-methylbutoxy)benzoyl group and then attach a polymerizable tail via a flexible spacer. For example, a biphenyl (B1667301) or phenyl benzoate (B1203000) core can be synthesized with a terminal hydroxyl group. This hydroxyl group can then be esterified with a polymerizable acid chloride, such as acryloyl chloride or methacryloyl chloride, to yield the final monomer. The flexible spacer, often an aliphatic chain, is crucial for decoupling the motion of the polymer backbone from the ordering of the mesogenic side chains, which is essential for the formation of liquid crystalline phases. nih.gov

The synthesis of acrylate monomers based on 4-vinylbenzoic acid has also been explored, which could be adapted for this compound. nih.gov This would involve converting the carboxylic acid to an acid chloride, followed by reaction with a suitable hydroxy-functionalized vinyl monomer.

The table below outlines a plausible synthetic pathway for a (meth)acrylate monomer incorporating the this compound unit, based on established chemical reactions for similar liquid crystalline monomers.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Hydroxybenzoic acid, (S)-1-Methylbutanol | Acid catalyst (e.g., H₂SO₄), Toluene, Dean-Stark trap | This compound |

| 2 | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(1-Methylbutoxy)benzoyl chloride |

| 3 | 4-(1-Methylbutoxy)benzoyl chloride, 4-Hydroxyphenyl acrylate | Base (e.g., Pyridine or Triethylamine), Dichloromethane (DCM) | 4-(Acryloyloxy)phenyl 4-(1-methylbutoxy)benzoate |

This resulting monomer possesses the rigid mesogenic core derived from this compound and a terminal acrylate group, making it suitable for free-radical polymerization to form a side-chain liquid crystalline polymer.

Structure-Property Relationships in Polymeric Systems and Their Mesomorphic Behavior

The incorporation of the this compound unit into a polymer side chain has a profound impact on the material's properties, particularly its mesomorphic behavior. The specific structure of the chiral 1-methylbutoxy group plays a critical role in determining the type and stability of the liquid crystalline phases.

Influence of the Chiral Group: The presence of the chiral 1-methylbutoxy group is instrumental in inducing chiral mesophases, such as the chiral nematic (N) and, more importantly, the chiral smectic C (SmC) phase. The SmC* phase is responsible for ferroelectric properties in liquid crystals. The permanent dipole moment of the chiral group and its steric influence disrupt the achiral smectic C phase, leading to a helical superstructure that is characteristic of the SmC* phase. nih.gov

Effect on Mesophase Stability and Type: The stability and type of the mesophase are influenced by several factors, including the length of the flexible spacer connecting the mesogen to the polymer backbone and the nature of the polymer backbone itself (e.g., polyacrylate, polymethacrylate, or polysiloxane).

Spacer Length: Generally, an increase in the length of the flexible spacer can lead to a decrease in phase transition temperatures. capes.gov.br A longer spacer provides more conformational freedom, which can destabilize the ordered liquid crystalline phases at lower temperatures.

Polymer Backbone: The flexibility of the polymer backbone is another critical factor. Polysiloxanes, being highly flexible, often lead to lower glass transition temperatures and broader mesophase ranges compared to more rigid backbones like polyacrylates.

Terminal Group: The structure of the terminal group on the mesogen significantly affects the mesomorphic behavior. The branched nature of the 1-methylbutoxy group, with the methyl group at the first position of the butoxy chain, can influence the packing of the mesogens. This can lead to different phase behaviors compared to linear alkoxy chains or even its structural isomer, the 2-methylbutoxy group. For instance, the position of the chiral center can affect the magnitude of the spontaneous polarization in the SmC* phase.